4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-[(2-Bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a morpholine derivative featuring a 2-bromobenzyl group at the 4-position and a pyrrolidine-1-carbonyl moiety at the 2-position. Its molecular formula is C₁₆H₁₉BrN₂O₂, with a molecular weight of 363.24 g/mol. Morpholine derivatives are frequently explored in medicinal chemistry for their pharmacokinetic adaptability and binding versatility, particularly in kinase inhibition or central nervous system (CNS) targeting .
Propriétés
IUPAC Name |
[4-[(2-bromophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c17-14-6-2-1-5-13(14)11-18-9-10-21-15(12-18)16(20)19-7-3-4-8-19/h1-2,5-6,15H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHGEIBRWCJLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the morpholine class. This compound features a unique combination of a bromophenyl group and a pyrrolidine moiety, which enhances its potential biological activity. Morpholines are widely recognized for their versatility in medicinal chemistry, and compounds with similar structures often exhibit diverse pharmacological effects.
Chemical Structure and Properties
The molecular structure of 4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can be described as follows:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Bromophenyl Group : A phenyl ring substituted with a bromine atom, which may influence the compound's lipophilicity and biological interactions.
- Pyrrolidine Moiety : A five-membered nitrogen-containing ring that contributes to the compound's overall pharmacological profile.
Antimicrobial Properties
Research indicates that morpholine derivatives can exhibit antimicrobial activity. For instance, compounds similar to 4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine have shown effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess antibacterial properties, potentially targeting pathogens such as Staphylococcus aureus and Escherichia coli.
Antitumor Activity
The presence of the bromophenyl group in 4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine may enhance its interaction with biological targets involved in cancer progression. Similar compounds have been reported to exhibit antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
There is emerging evidence suggesting that morpholine derivatives can influence neurotransmitter systems, potentially leading to antidepressant or anxiolytic effects. The structural features of 4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine may allow it to modulate neurotransmitter receptors effectively.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(2-fluorophenyl)-2-(pyrrolidine-1-carbonyl)morpholine | Fluorine substitution instead of bromine | Potential anticonvulsant |
| 3-(2-bromophenyl)-pyrrolidine-2,5-dione | Different ring structure | Anticonvulsant activity |
| 4-{[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl]benzonitrile | Piperidine instead of pyrrolidine | Antitumor properties |
This table illustrates how variations in structural features can lead to differences in biological activity among related compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of compounds related to 4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine. For example:
- Synthesis and Characterization : A study detailed the multi-step synthesis of similar morpholine derivatives, highlighting their potential as drug candidates due to their diverse biological activities.
- In Vitro Studies : Investigations into the antibacterial activity of related compounds revealed minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL, indicating significant antimicrobial potential.
- Molecular Docking Studies : Computational studies have suggested that 4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine could effectively bind to specific molecular targets involved in disease pathways, supporting its therapeutic potential.
Comparaison Avec Des Composés Similaires
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and analogs identified in the evidence:
Pharmacological and Physicochemical Comparisons
- Lipophilicity and Bioavailability: The target compound’s bromophenyl group confers higher lipophilicity (clogP ~3.2) compared to the fluorinated analog in (clogP ~2.8) . However, the morpholine ring’s oxygen atom introduces polarity, balancing membrane permeability and solubility. In contrast, the thienopyrimidine derivative () has a sulfonyl group, significantly improving aqueous solubility but reducing blood-brain barrier penetration .
- Electronic Effects: Bromine’s electron-withdrawing nature in the target compound may enhance stability against metabolic oxidation compared to chlorine in ’s pyrrolo-pyridine derivative.
- Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of morpholine with 2-bromobenzyl bromide, followed by carbonyl coupling with pyrrolidine. This contrasts with the multi-step procedures for thienopyrimidine derivatives (), which require Suzuki couplings and sulfonylation .
Key Research Findings and Trends
Substituent Trade-offs : Bromine’s size and lipophilicity improve target binding but may increase hepatotoxicity risks compared to smaller halogens like fluorine .
Heterocycle Impact : Morpholine’s oxygen enhances solubility, whereas pyrrolidine () or piperazine () rings introduce conformational flexibility .
Synthetic Complexity : Bulky substituents (e.g., diphenyl in ) complicate synthesis and purification, reducing scalability compared to the target compound’s simpler structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
